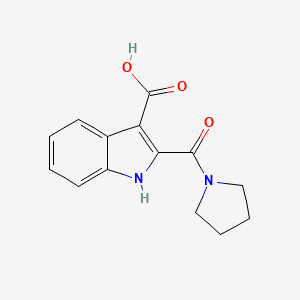
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid is a compound that features a pyrrolidine ring attached to an indole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid typically involves the construction of the indole core followed by the introduction of the pyrrolidine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. The pyrrolidine ring can be introduced through a variety of methods, including cyclization reactions involving amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid involves its interaction with specific molecular targets in the body. The indole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and pyrrolidine-containing molecules, such as:
Indole-3-acetic acid: A naturally occurring plant hormone.
Pyrrolidine-2,5-dione: A compound with various biological activities.
Indole-3-carboxaldehyde: An intermediate in the synthesis of more complex indole derivatives .
Uniqueness
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid is unique due to its combination of the indole and pyrrolidine rings, which provides a distinct structural framework for diverse chemical modifications and biological activities. This dual-ring structure allows for enhanced interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
921194-90-3 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-(pyrrolidine-1-carbonyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13(16-7-3-4-8-16)12-11(14(18)19)9-5-1-2-6-10(9)15-12/h1-2,5-6,15H,3-4,7-8H2,(H,18,19) |
InChI Key |
MAZGEVQUJNJQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=CC=CC=C3N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)

![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)


![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)

![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)


![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)


